1-(2-Bromo-4-fluorobenzyl)-4-methylpiperazine
Overview
Description
1-(2-Bromo-4-fluorobenzyl)-4-methylpiperazine is a chemical compound characterized by its bromine and fluorine atoms on the benzene ring and a piperazine ring with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-fluorobenzyl)-4-methylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-4-fluorobenzyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure consistent production. Purification steps such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-fluorobenzyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The bromine atom on the benzene ring can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and reaction conditions such as elevated temperatures are employed.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Derivatives with reduced bromine content.
Substitution: Fluorinated aromatic compounds with different substituents.
Scientific Research Applications
1-(2-Bromo-4-fluorobenzyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromo-4-fluorobenzyl)-4-methylpiperazine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
1-(2-Bromo-4-fluorobenzyl)-4-methylpiperazine is unique due to its specific combination of bromine and fluorine atoms on the benzene ring and the presence of the piperazine ring. Similar compounds include:
1-(Bromomethyl)-4-fluorobenzene: Lacks the piperazine ring.
4-Bromofluorobenzene: Lacks the piperazine ring and the methyl group.
1-Bromo-4-fluorobenzene: Lacks the piperazine ring and the benzyl group.
These compounds differ in their structural features and, consequently, their chemical properties and applications.
Properties
IUPAC Name |
1-[(2-bromo-4-fluorophenyl)methyl]-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13/h2-3,8H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIXOSQYRRYZGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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